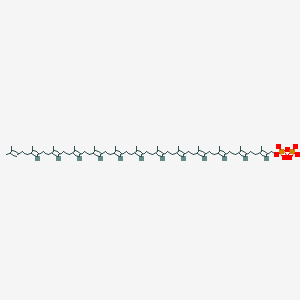
All-trans-tridecaprenyl diphosphate(3-)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
All-trans-tridecaprenyl diphosphate(3-) is an all-trans-polyprenyl diphosphate(3-) arising from deprotonation of the diphosphate OH groups of all-trans-tridecaprenyl diphosphate; major species at pH 7.3. It is a conjugate base of an all-trans-tridecaprenyl diphosphate.
Applications De Recherche Scientifique
Biological Significance
All-trans-tridecaprenyl diphosphate(3−) is primarily recognized for its role as a metabolite in Saccharomyces cerevisiae (yeast), where it is involved in the biosynthesis of various important biomolecules, including:
- Ubiquinone (Coenzyme Q) : Essential for mitochondrial electron transport and energy production.
- Dolichols : Involved in glycoprotein synthesis and cellular signaling pathways.
Biosynthesis Studies
Research has shown that all-trans-tridecaprenyl diphosphate(3−) is crucial for studying the biosynthetic pathways of polyisoprenoids. Its role as a precursor in the synthesis of dolichols and ubiquinones has been extensively documented, making it a valuable compound for metabolic engineering studies aimed at enhancing the production of these biomolecules .
Metabolic Engineering
The compound's involvement in metabolic pathways makes it an important target for metabolic engineering. By manipulating the pathways that utilize all-trans-tridecaprenyl diphosphate(3−), researchers can potentially increase the yield of desired products such as:
- Terpenoids : Valuable for pharmaceuticals and fragrances.
- Vitamins : Such as Vitamin K and E, which are vital for human health.
Therapeutic Potential
There is emerging interest in the therapeutic applications of compounds derived from all-trans-tridecaprenyl diphosphate(3−). Studies suggest that enhancing its production may lead to increased levels of ubiquinone, which has implications for:
- Cardiovascular Health : Ubiquinone supplementation has been linked to improved heart function and reduced oxidative stress.
- Neurodegenerative Diseases : Research indicates that ubiquinone may play a protective role against conditions like Parkinson's and Alzheimer's diseases .
Case Study 1: Ubiquinone Biosynthesis Enhancement
A study conducted on Saccharomyces cerevisiae demonstrated that overexpressing genes involved in the pathway leading to all-trans-tridecaprenyl diphosphate(3−) resulted in a significant increase in ubiquinone levels. This enhancement correlated with improved mitochondrial function and increased resistance to oxidative stress .
Case Study 2: Dolichol Synthesis and Glycosylation
Research focused on the role of all-trans-tridecaprenyl diphosphate(3−) in dolichol synthesis revealed its importance in glycosylation processes. Mutations affecting its biosynthetic pathway led to impaired protein glycosylation, highlighting its critical function in cell wall integrity and protein maturation .
Propriétés
Formule moléculaire |
C65H105O7P2-3 |
|---|---|
Poids moléculaire |
1060.5 g/mol |
Nom IUPAC |
[oxido-[(2E,6E,10E,14E,18E,22E,26E,30E,34E,38E,42E,46E)-3,7,11,15,19,23,27,31,35,39,43,47,51-tridecamethyldopentaconta-2,6,10,14,18,22,26,30,34,38,42,46,50-tridecaenoxy]phosphoryl] phosphate |
InChI |
InChI=1S/C65H108O7P2/c1-53(2)27-15-28-54(3)29-16-30-55(4)31-17-32-56(5)33-18-34-57(6)35-19-36-58(7)37-20-38-59(8)39-21-40-60(9)41-22-42-61(10)43-23-44-62(11)45-24-46-63(12)47-25-48-64(13)49-26-50-65(14)51-52-71-74(69,70)72-73(66,67)68/h27,29,31,33,35,37,39,41,43,45,47,49,51H,15-26,28,30,32,34,36,38,40,42,44,46,48,50,52H2,1-14H3,(H,69,70)(H2,66,67,68)/p-3/b54-29+,55-31+,56-33+,57-35+,58-37+,59-39+,60-41+,61-43+,62-45+,63-47+,64-49+,65-51+ |
Clé InChI |
DZNALTJEOIIEJL-IBZXXNHPSA-K |
SMILES isomérique |
CC(=CCC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/COP(=O)([O-])OP(=O)([O-])[O-])/C)/C)/C)/C)/C)/C)/C)/C)/C)/C)/C)/C)C |
SMILES canonique |
CC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCOP(=O)([O-])OP(=O)([O-])[O-])C)C)C)C)C)C)C)C)C)C)C)C)C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















